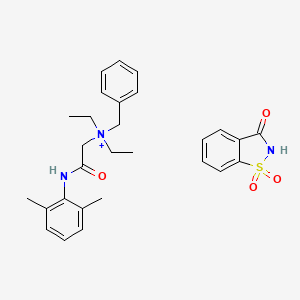![molecular formula C15H21N3O2 B12439173 tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B12439173.png)
tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate is a heterocyclic compound that features a pyrrolopyridine core
Preparation Methods
The synthesis of tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate typically involves the cyclization of appropriate precursors followed by the introduction of the tert-butyl carbamate group. One common synthetic route includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by the substitution of the N-1 position with a tert-butylcarbonate group . Industrial production methods may vary, but they generally follow similar synthetic strategies with optimizations for scale and yield.
Chemical Reactions Analysis
tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate involves its interaction with specific molecular targets. The pyrrolopyridine core can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
These compounds share a similar pyrrolopyridine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
tert-butyl N-(1-propan-2-ylpyrrolo[3,2-c]pyridin-6-yl)carbamate |
InChI |
InChI=1S/C15H21N3O2/c1-10(2)18-7-6-11-9-16-13(8-12(11)18)17-14(19)20-15(3,4)5/h6-10H,1-5H3,(H,16,17,19) |
InChI Key |
LOHZBOCGXBATCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=CN=C(C=C21)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv](/img/structure/B12439099.png)
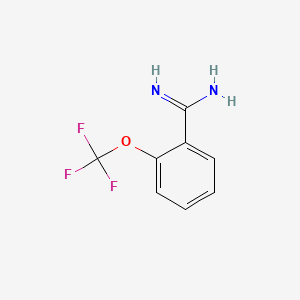
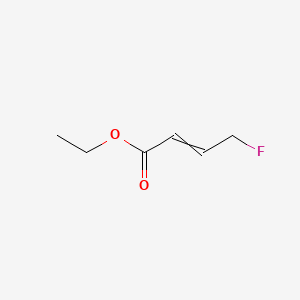
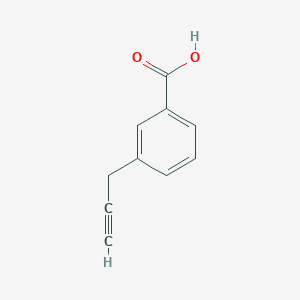

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)
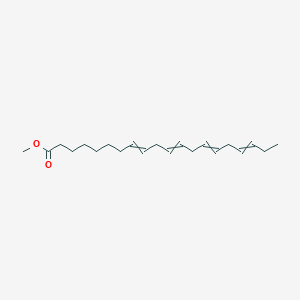
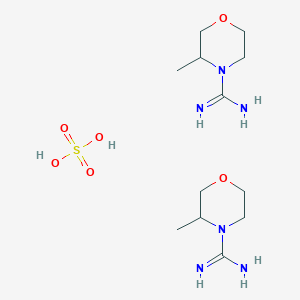
![[6-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12439137.png)
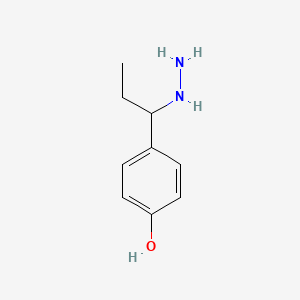
![(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B12439142.png)
![1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B12439145.png)
